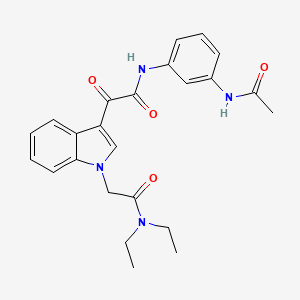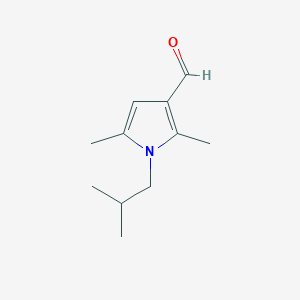![molecular formula C18H16Cl2N2O4S2 B2493754 2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-95-4](/img/structure/B2493754.png)
2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step chemical processes with the aim of introducing specific functional groups that confer desired chemical and physical properties to the final compound. For instance, the synthesis of related compounds typically involves starting from basic aromatic or heteroaromatic acids, followed by a series of reactions such as amidation, sulfonylation, and methoxylation to introduce the respective substituents (Wang et al., 2013). These methods highlight the complexity and versatility of synthetic routes available for constructing benzamide derivatives with intricate molecular architectures.
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used to elucidate the geometry, electronic structure, and intra/intermolecular interactions of these compounds. For example, structural studies have characterized various benzamide derivatives, revealing their conformations, bond lengths, and angles, which are critical for their biological activity and chemical reactivity (Inkaya et al., 2012).
Applications De Recherche Scientifique
Synthesis and Anticancer Applications
- The synthesis of pro-apoptotic indapamide derivatives, including compounds structurally related to the specified chemical, has been explored for their potential as anticancer agents. One such compound demonstrated significant proapoptotic activity against melanoma cell lines, indicating its potential in cancer treatment (Yılmaz et al., 2015).
Antimicrobial Studies
- Research on new pyridine derivatives, including structures similar to the specified chemical, has been conducted to evaluate their antibacterial and antifungal activities. These studies provide insights into the potential use of these compounds in treating microbial infections (Patel & Agravat, 2007).
Photochemical Properties for Therapeutic Applications
- The development of compounds with photochemical properties suitable for photodynamic therapy (PDT) applications has been explored. These studies focus on the synthesis and characterization of molecules that could serve as effective photosensitizers in the treatment of cancer, highlighting the broad applicability of related chemical structures in therapeutic contexts (Pişkin, Canpolat, & Öztürk, 2020).
Neuroleptic Properties
- Research into the neuroleptic properties of certain benzamide derivatives has been conducted, indicating the potential for these compounds to act as selective antagonists for specific receptors, which could have implications for the treatment of neurological disorders (Usuda et al., 2004).
Metabolic Studies
- Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of compounds structurally similar to "2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide" have been performed. These studies are crucial for understanding the pharmacokinetics of potential therapeutic agents, providing insights into their safety and efficacy profiles (Yue et al., 2011).
Propriétés
IUPAC Name |
2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S2/c1-26-8-7-22-15-6-4-12(28(2,24)25)10-16(15)27-18(22)21-17(23)13-5-3-11(19)9-14(13)20/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVMSODMLPULGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B2493681.png)
![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)

![8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493685.png)



![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)

